![molecular formula C22H22N2O4S B2817716 ETHYL 4-[4-(BENZOYLOXY)PHENYL]-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE CAS No. 439128-72-0](/img/structure/B2817716.png)
ETHYL 4-[4-(BENZOYLOXY)PHENYL]-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-[4-(BENZOYLOXY)PHENYL]-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzoyloxyphenyl group, a dimethyl-sulfanylidene moiety, and a dihydropyrimidine ring
Méthodes De Préparation
The synthesis of ETHYL 4-[4-(BENZOYLOXY)PHENYL]-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzophenone with ethyl chloroformate in the presence of a base to form the benzoyloxyphenyl intermediate.
Cyclization and Sulfanylidene Introduction: The intermediate is then subjected to cyclization with thiourea and an appropriate aldehyde under acidic conditions to form the dihydropyrimidine ring with the sulfanylidene group.
Final Esterification: The final step involves esterification with ethyl alcohol to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
ETHYL 4-[4-(BENZOYLOXY)PHENYL]-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzoyloxyphenyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.
Applications De Recherche Scientifique
ETHYL 4-[4-(BENZOYLOXY)PHENYL]-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ETHYL 4-[4-(BENZOYLOXY)PHENYL]-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzoyloxyphenyl group can bind to active sites, while the sulfanylidene moiety can participate in redox reactions, altering the activity of the target molecule. This dual interaction can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other dihydropyrimidine derivatives with varying substituents. For example:
Ethyl 6-(4-hydroxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate: This compound lacks the benzoyloxy group, which may affect its binding affinity and biological activity.
Ethyl 6-(4-methoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate: The methoxy group can influence the compound’s solubility and reactivity.
The uniqueness of ETHYL 4-[4-(BENZOYLOXY)PHENYL]-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 6-(4-benzoyloxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-21(26)18-14(2)24(3)22(29)23-19(18)15-10-12-17(13-11-15)28-20(25)16-8-6-5-7-9-16/h5-13,19H,4H2,1-3H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKGXOAYHQIGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide](/img/structure/B2817633.png)

![3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2817637.png)
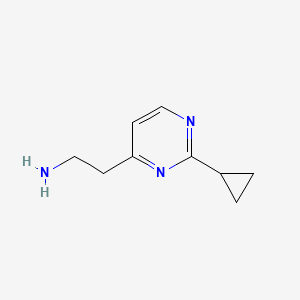
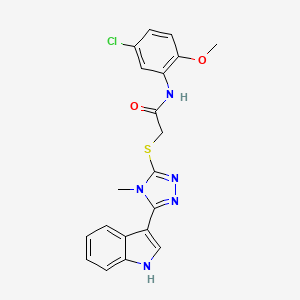
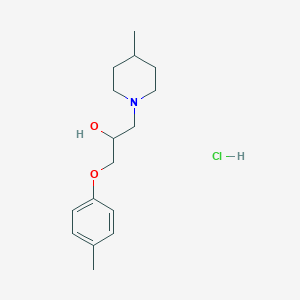
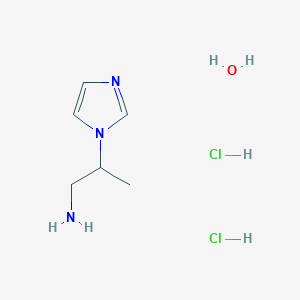
![3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2817645.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2817646.png)
![N-(2-chlorobenzyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2817648.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2817650.png)
![N-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)methyl]prop-2-enamide](/img/structure/B2817651.png)
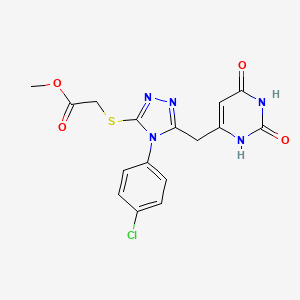
![N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2817654.png)
